molecular formula C29H28N2O5 B538142 Ono-AE3-237

Ono-AE3-237

Cat. No.: B538142
M. Wt: 484.5 g/mol
InChI Key: PDLHJVXUGHZZQP-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-AE3-237 is a synthetic organic compound known for its high selectivity as an antagonist for the DP1 receptor. It exhibits subnanomolar affinity, making it a potent compound in pharmacological studies .

Chemical Reactions Analysis

ONO-AE3-237 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ONO-AE3-237 has a wide range of scientific research applications, including:

Mechanism of Action

ONO-AE3-237 exerts its effects by selectively binding to the DP1 receptor, thereby inhibiting its activity. This antagonistic action prevents the receptor from interacting with its natural ligand, prostaglandin D2, which in turn modulates various physiological responses. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the downstream signaling pathways associated with DP1 receptor activation .

Comparison with Similar Compounds

ONO-AE3-237 is unique in its high selectivity and subnanomolar affinity for the DP1 receptor. Similar compounds include:

    BW245C: Another DP1 receptor antagonist with different selectivity and affinity profiles.

    MK-0524: A compound with DP1 receptor antagonistic properties but varying in its chemical structure and pharmacological effects.

The uniqueness of this compound lies in its potent and selective antagonism of the DP1 receptor, making it a valuable tool in pharmacological research .

Properties

Molecular Formula

C29H28N2O5

Molecular Weight

484.5 g/mol

IUPAC Name

2-[1-[4-[[(2S)-4,6-dimethyl-2,3-dihydro-1,4-benzoxazin-2-yl]methoxy]benzoyl]-2-methylindol-4-yl]acetic acid

InChI

InChI=1S/C29H28N2O5/c1-18-7-12-27-26(13-18)30(3)16-23(36-27)17-35-22-10-8-20(9-11-22)29(34)31-19(2)14-24-21(15-28(32)33)5-4-6-25(24)31/h4-14,23H,15-17H2,1-3H3,(H,32,33)/t23-/m0/s1

InChI Key

PDLHJVXUGHZZQP-QHCPKHFHSA-N

SMILES

O=C(O)CC1=CC=CC2=C1C=C(C)N2C(C3=CC=C(OC[C@H]4OC5=CC=C(C)C=C5N(C)C4)C=C3)=O

Isomeric SMILES

CC1=CC2=C(C=C1)O[C@@H](CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2C)COC3=CC=C(C=C3)C(=O)N4C(=CC5=C(C=CC=C54)CC(=O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-AE3-237;  ONO AE3 237;  ONOAE3237

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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